3-Ethyl-2-(2,4,4-trimethylpentyl)pyrrolidine
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Overview
Description
3-Ethyl-2-(2,4,4-trimethylpentyl)pyrrolidine is an organic compound with the molecular formula C14H29N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of an ethyl group and a 2,4,4-trimethylpentyl group attached to the pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2,4,4-trimethylpentyl)pyrrolidine typically involves the reaction of pyrrolidine with appropriate alkylating agents. One common method is the alkylation of pyrrolidine with 2,4,4-trimethylpentyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where pyrrolidine and the alkylating agent are fed into a reactor under controlled conditions. Catalysts and optimized reaction parameters are used to maximize yield and purity. The product is then purified through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(2,4,4-trimethylpentyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Alkylated pyrrolidine derivatives.
Scientific Research Applications
3-Ethyl-2-(2,4,4-trimethylpentyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(2,4,4-trimethylpentyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in pharmacological studies, it may act as an agonist or antagonist at certain neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,4-Trimethylpentyl)pyrrolidine
- 3-Ethylpyrrolidine
- 2-Ethyl-3-(2,4,4-trimethylpentyl)pyrrolidine
Uniqueness
3-Ethyl-2-(2,4,4-trimethylpentyl)pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H29N |
---|---|
Molecular Weight |
211.39 g/mol |
IUPAC Name |
3-ethyl-2-(2,4,4-trimethylpentyl)pyrrolidine |
InChI |
InChI=1S/C14H29N/c1-6-12-7-8-15-13(12)9-11(2)10-14(3,4)5/h11-13,15H,6-10H2,1-5H3 |
InChI Key |
UWIIMVSWLWCKND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1CC(C)CC(C)(C)C |
Origin of Product |
United States |
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